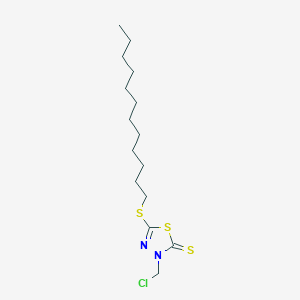![molecular formula C18H19Cl2NO2 B2752096 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2176270-39-4](/img/structure/B2752096.png)
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octan-8-yl core, and a 2-(2,4-dichlorophenoxy)ethan-1-one group . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as molecular weight, can be calculated from the molecular formula . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.科学的研究の応用
Carbonyl Ylide Chemistry
The carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, engage in cycloadditions with substituted methylenecyclopropanes and bicyclopropylidene to produce substituted mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones and 7-oxabicyclo[2.2.1]heptan-2-ones. These reactions yield a variety of regio- and stereoselective products, demonstrating the utility of carbonyl ylides in constructing complex bicyclic structures relevant to the chemical name provided. This process explores the scope and limitations of cycloadditions, emphasizing the influence of different factors on regio- and stereoselectivities (Molchanov et al., 2005).
Structural and Conformational Studies
Esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies provided insight into the preferred conformations of these compounds, contributing to a better understanding of their structural characteristics and potential pharmacological applications. This research emphasizes the importance of structural and conformational studies in the development of new chemical entities (Izquierdo et al., 1991).
Diels-Alder Reactions
The Diels-Alder reactions involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene produced 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride derivative. These reactions showcase the utility of the Diels-Alder reaction in synthesizing bicyclic structures with azabicyclo[3.2.1]octane frameworks, relevant to the chemical compound of interest. The structural determination via NMR highlights the application of this technique in elucidating complex molecular architectures (Kesler, 1980).
Synthesis of Bicyclo[3.2.1]octanes
2-Azabicyclo[3.2.1]oct-3-enes were synthesized from 4-chloroalkyl-1,4-dihydropyridines or azepines, involving reactions with anions derived from 1,3-diketones or cyclopentadiene. This research highlights methods for constructing bicyclic compounds with potential antimicrobial and hypotensive activity, showcasing the chemical versatility and potential therapeutic applications of structures related to the query compound (Gregory et al., 1985).
特性
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-13-3-6-17(16(20)9-13)23-10-18(22)21-14-4-5-15(21)8-12(7-14)11-1-2-11/h3,6,9,14-15H,1-2,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIMATMMSKPNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
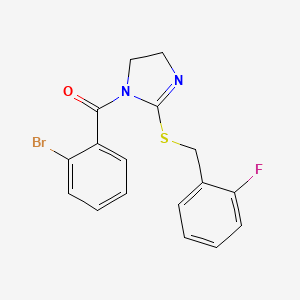
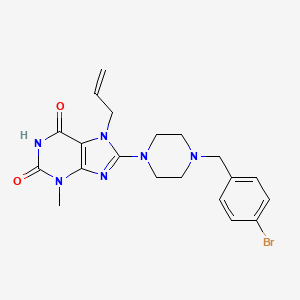
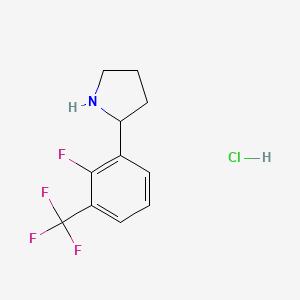
![4-[2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2752018.png)
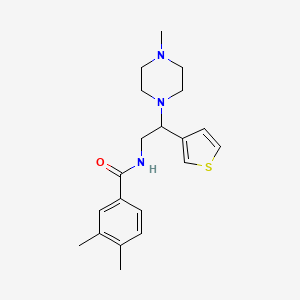
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2752025.png)

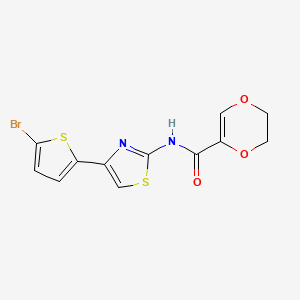
![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)
